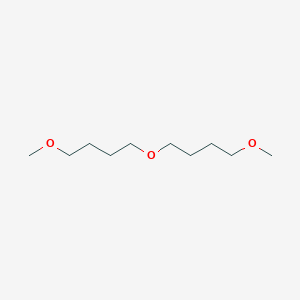

1-Methoxy-4-(4-methoxybutoxy)butane

Description

1-Methoxy-4-(4-methoxybutoxy)butane is a symmetrical aliphatic diether compound characterized by two methoxy (-OCH₃) groups connected via butoxy (-O-(CH₂)₄-) chains. Its structure consists of a central butane backbone with a methoxy group at the first carbon and a 4-methoxybutoxy group at the fourth carbon.

Properties

CAS No. |

17913-19-8 |

|---|---|

Molecular Formula |

C10H22O3 |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

1-methoxy-4-(4-methoxybutoxy)butane |

InChI |

InChI=1S/C10H22O3/c1-11-7-3-5-9-13-10-6-4-8-12-2/h3-10H2,1-2H3 |

InChI Key |

SRFIRLBHIAWIGZ-UHFFFAOYSA-N |

Canonical SMILES |

COCCCCOCCCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(4-methoxybutoxy)butane can be synthesized through the reaction of 1,4-dichlorobutane with sodium methoxide in methanol. The reaction proceeds via a nucleophilic substitution mechanism, where the methoxide ion displaces the chlorine atoms on the butane chain, forming the desired ether .

Industrial Production Methods: In an industrial setting, the synthesis of 1-Methoxy-4-(4-methoxybutoxy)butane may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions typically include elevated temperatures and pressures to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-(4-methoxybutoxy)butane primarily undergoes substitution reactions due to the presence of ether linkages. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Sodium methoxide in methanol is commonly used for nucleophilic substitution reactions.

Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromic acid can oxidize the ether linkages, leading to the formation of aldehydes or carboxylic acids.

Major Products:

Substitution Reactions: The major product is typically another ether derivative, depending on the substituents introduced.

Oxidation Reactions: The major products are aldehydes or carboxylic acids, depending on the extent of oxidation.

Scientific Research Applications

1-Methoxy-4-(4-methoxybutoxy)butane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(4-methoxybutoxy)butane involves its ability to act as a nucleophile in substitution reactions. The methoxy groups can donate electron density to the butane backbone, making it more reactive towards electrophiles. In oxidation reactions, the ether linkages are susceptible to cleavage by strong oxidizing agents, leading to the formation of reactive intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

1-Methoxy-4-(4-methoxybutoxy)butane belongs to a class of ethers with varying substituents and chain lengths. Key structural analogues include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| 1-Chloro-4-methoxybutane | C₅H₁₁ClO | 122.59 | Chlorine at C1 | 17913-18-7 |

| 1-chloro-4-(methoxymethoxy)butane | C₆H₁₃ClO₂ | 152.62 | Chlorine, methoxymethoxy | 34508-53-7 |

| 1-Bromo-4-(2-methoxyethoxy)butane | C₇H₁₅BrO₂ | 223.10 | Bromine, methoxyethoxy | 59551-76-7 |

| 4-Methoxy-1-butanol | C₅H₁₂O₂ | 104.15 | Hydroxyl group at C4 | 111-32-0 |

| Estragole (1-Methoxy-4-(2-propenyl)benzene) | C₁₀H₁₂O | 148.20 | Aromatic, propenyl group | 140-67-0 |

Functional and Physical Properties

- Polarity and Solubility : Compared to halogenated ethers like 1-Chloro-4-methoxybutane (polarity enhanced by Cl), the target compound’s dual methoxy groups increase hydrophilicity but reduce volatility due to its larger size .

- Stability : Ethers like 1-Bromo-4-(2-methoxyethoxy)butane are prone to nucleophilic substitution (via Br), whereas the target compound’s lack of halogens improves stability under basic conditions .

- Aromatic vs. Aliphatic: Estragole, an aromatic ether, exhibits antimicrobial properties (e.g., inhibition of P. aeruginosa with a 19 mm zone of inhibition) due to its conjugated system, while aliphatic ethers like the target compound are more likely used in non-biological applications (e.g., solvents) .

Research Findings

Industrial Relevance

- Aliphatic ethers with methoxy groups are valued for their low toxicity and high solvation capacity.

Data Tables

Table 1: Key Physical and Chemical Properties of Selected Ethers

| Property | 1-Methoxy-4-(4-methoxybutoxy)butane | 1-Chloro-4-methoxybutane | Estragole |

|---|---|---|---|

| Molecular Formula | C₁₀H₂₂O₃ | C₅H₁₁ClO | C₁₀H₁₂O |

| Molecular Weight (g/mol) | ~194.28 (calculated) | 122.59 | 148.20 |

| Boiling Point | Not reported | 142–144°C | 234–237°C |

| Solubility in Water | Low (estimated) | Slightly soluble | Insoluble |

| Key Applications | Solvent, surfactant | Alkylation reagent | Fragrance, antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.